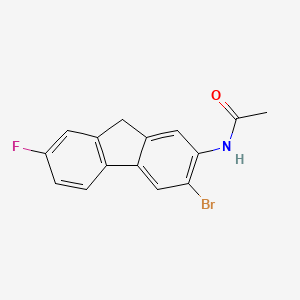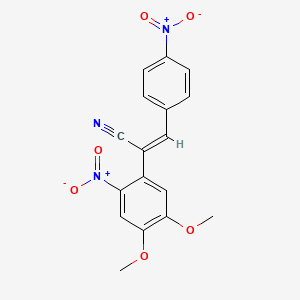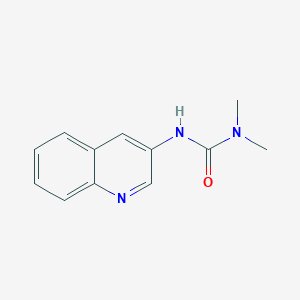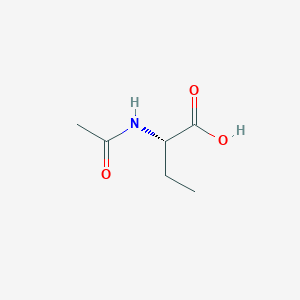![molecular formula C23H28O3 B11945051 2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone CAS No. 5341-00-4](/img/structure/B11945051.png)
2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is a complex organic compound with a unique structure that combines a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydro-2-naphthalenyl Group: This step involves the hydrogenation of naphthalene to produce decahydronaphthalene.
Attachment of the Propyl Chain: The decahydro-2-naphthalenyl group is then reacted with a propyl halide under basic conditions to form the 3-decahydro-2-naphthalenylpropyl intermediate.
Coupling with Hydroxynaphthoquinone: The final step involves coupling the intermediate with 3-hydroxynaphthoquinone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinone moiety can be reduced to form a hydroquinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may affect pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(decahydro-2-naphthalenyl)-2-methylguanidine: Shares the decahydro-2-naphthalenyl group but differs in its functional groups and overall structure.
Propanenitrile, 3-(dimethylamino)-: Although structurally different, it shares some chemical properties and reactivity patterns.
Uniqueness
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is unique due to its combination of a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
5341-00-4 |
|---|---|
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-[3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H28O3/c24-21-18-9-3-4-10-19(18)22(25)23(26)20(21)11-5-6-15-12-13-16-7-1-2-8-17(16)14-15/h3-4,9-10,15-17,24H,1-2,5-8,11-14H2 |
InChI Key |
IFXSMZUKQQEJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(CCC2C1)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)





